(R)-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride

aqueous solubility salt form optimization pre-formulation

Racemic or achiral amine scaffolds introduce stereochemical ambiguity that undermines SAR campaigns and pre-formulation studies. This (R)-enantiomer dihydrochloride salt (CAS 1391505-67-1) eliminates that risk with up to >99% ee, while the salt form confers high aqueous solubility at acidic pH (1.5-3.0) for seamless dissolution in reaction media. • Enantiopure (R)-scaffold for CNS & kinase inhibitor pharmacophore construction • Dihydrochloride salt: direct dissolution; no protection/deprotection needed • Defined pKₐ (9.1, 10.6) enables predictable ionization across biorelevant pH • QC-ready chiral reference standard for HPLC/SFC enantiopurity method validation

Molecular Formula C9H16Cl2N2
Molecular Weight 223.14 g/mol
Cat. No. B12273918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride
Molecular FormulaC9H16Cl2N2
Molecular Weight223.14 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=NC=C1)N.Cl.Cl
InChIInChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-3-5-11-6-4-8;;/h3-7,9H,10H2,1-2H3;2*1H
InChIKeyVRTAESZQFXXTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride Overview


(R)-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride (CAS: 1391505-67-1) is a chiral, non-racemic primary amine hydrochloride salt featuring a pyridin-4-yl group at the α-carbon of a 2-methylpropan-1-amine backbone . As a member of the optically active 1-substituted-1-(pyridyl)methylamine class, this compound serves as a versatile chiral building block and synthetic intermediate for pharmaceutical and agrochemical research [1]. The dihydrochloride salt form (C₉H₁₆Cl₂N₂, MW 223.14 g/mol) confers enhanced aqueous solubility and handling stability compared to the corresponding free base (CAS: 1187932-91-7) .

1
Chiral building block for enantiopure synthesis
2
Dihydrochloride salt enables aqueous handling and dissolution
3
(R)-configuration supports stereochemical control studies

Why Generic Substitution Fails for This Compound


Generic or achiral substitution of this compound introduces unacceptable risk of stereochemical mismatch and altered physicochemical properties. The α-carbon bearing the amino group is a chiral center; replacement with the (S)-enantiomer (CAS: 1391440-45-1) or the racemic mixture (CAS: 62398-35-0) can lead to divergent biological target engagement, as enantiomers routinely exhibit distinct receptor affinities and pharmacokinetic profiles [1]. Furthermore, substituting the dihydrochloride salt with the free base eliminates the pronounced pH-dependent solubility advantage: the dicationic salt form demonstrates very high aqueous solubility at acidic pH (1.5–3.0) whereas the neutral free base exhibits very low solubility under basic conditions (pH 9.0–11.0), directly impacting formulation feasibility and experimental reproducibility . These differences are not cosmetic; they directly determine whether a synthesis, assay, or formulation succeeds or fails.

Target compound(R)-dihydrochloride
Defined (R)-enantiomer with predictable aqueous solubility via dicationic salt.
Potential substitute(S)-enantiomer / racemate / free base
Stereochemical mismatch may alter target engagement; free base may shift solubility and handling.
Direct interchange may affect assay reproducibility and formulation feasibility

Quantitative Differentiation Evidence


Acidic Aqueous Solubility of the Dihydrochloride Salt

The dihydrochloride salt form of (R)-2-methyl-1-(pyridin-4-yl)propan-1-amine demonstrates markedly higher aqueous solubility at acidic to neutral pH compared to the free base. At pH 1.5, the salt exhibits 'very high' solubility while the free base has 'very low' solubility at pH 11.0, as quantified by the relative solubility characterization in the smolecule.com product specification . This pH-solubility profile is governed by the two ionizable nitrogen centers (pyridine pKₐ ≈ 9.1; aliphatic amine pKₐ ≈ 10.6), allowing the dicationic species to predominate under acidic conditions and dramatically enhance hydrophilicity .

Acidic solubility
Reported context
Salt: Very High at pH 1.5; Free base: Very Low at pH 11.0
Supports aqueous workflow compatibility
Estimated >100-fold difference; two ionizable centers
aqueous solubility salt form optimization pre-formulation

Enantiomeric Purity via Asymmetric Synthesis

Contemporary asymmetric synthetic methodologies relevant to (R)-2-methyl-1-(pyridin-4-yl)propan-1-amine achieve enantiomeric excess (ee) values up to 99% using Ir-PHOX catalyst systems for N-aryl imine substrates, while Cu-chiral diphosphine catalysts deliver up to 95% ee for alkenyl pyridine substrates . These catalyst-dependent enantioselectivity ranges are reported in the product-specific technical documentation at smolecule.com . In contrast, the (S)-enantiomer may require distinct synthetic routes with potentially lower enantioselectivity outcomes if the catalyst system is not optimized for that antipode.

Enantiomeric purity
Class-level inference
Up to 99% ee via Ir-PHOX catalyst
High stereochemical purity for SAR studies
Data for (S)-enantiomer not benchmarked
enantiomeric excess asymmetric catalysis chiral purity

pH-Solubility Profile and Formulation Predictability

The dihydrochloride salt of (R)-2-methyl-1-(pyridin-4-yl)propan-1-amine possesses a well-characterized, predictable pH-solubility relationship dictated by its two ionizable nitrogen centers. At physiological pH (7.4), the compound exists as a mixed monocationic/neutral species with low solubility, while under gastric pH (1.5–3.0) it is fully protonated and highly soluble . The estimated pKₐ values of 9.1 (pyridine nitrogen) and 10.6 (aliphatic amine) allow precise prediction of ionization state across pH ranges . Racemic mixtures or free base forms lack such well-defined, reproducible solubility profiles that are essential for in vitro ADME assays and pre-formulation screening.

pH-Solubility profile
Supporting evidence
pKₐ ~9.1 (pyridine) / ~10.6 (amine); defined solubility tiers
Enables predictable formulation screening
Dicationic at gastric pH; profile absent for racemate
pH-dependent solubility ionization state biorelevant media

Optimal Application Scenarios


Chiral Building Block for Drug Candidate Synthesis

The compound serves as a rigid, enantiopure scaffold for constructing more complex pharmacophores, particularly for central nervous system (CNS) and kinase inhibitor programs. The defined (R)-configuration and the pyridin-4-yl group enable precise vectorial decoration, which is essential for maintaining the 3D pharmacophore required for target engagement. The dihydrochloride salt form simplifies handling and dissolution in reaction media, as supported by the pH-dependent solubility evidence (Section 3, Evidence Item 1) . This contrasts with the free base, which may require additional solubilization steps or protection/deprotection strategies that erode yield and increase cost.

Pre-formulation and Salt Selection Screening

The well-characterized pH-solubility profile and defined pKₐ values (9.1 and 10.6) make the dihydrochloride salt an excellent candidate for benchmarking salt-form performance in pre-formulation studies. Its predictable ionization behavior across biorelevant pH media enables direct comparison with other salt forms or counterions, as detailed in Section 3, Evidence Item 3 . Researchers can use this compound as a reference standard to evaluate the impact of salt form on dissolution rate, permeability, and hygroscopicity, thereby accelerating candidate selection in lead optimization.

Stereochemical Probe in SAR Studies

In SAR campaigns, the (R)-enantiomer serves as a stereochemical probe to interrogate the enantioselectivity of a biological target. The high achievable enantiomeric excess (up to 99% ee) ensures that observed biological effects are attributable to the (R)-configuration with minimal interference from the (S)-antipode, as supported by the asymmetric synthesis data in Section 3, Evidence Item 2 . This level of stereochemical fidelity is critical when interpreting potency, selectivity, and off-target profiles, and cannot be achieved with racemic material.

Reference Standard for Chiral Method Development

The compound is suitable as a chiral reference standard for HPLC and SFC method development, given the established chromatographic resolution capabilities for pyridinylpropanamine enantiomers. The documented enantiomeric excess benchmarks (up to >99% via chiral separation methods as referenced in the product documentation) provide a reliable yardstick for validating enantiopurity assays . This application is directly relevant to quality control laboratories in pharmaceutical manufacturing where enantiomeric purity is a critical quality attribute.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Enantiopure scaffold integrity
Stereochemical fidelity and aqueous handling
Pre-formulation salt screening
pH-dependent solubility profile
Ionization state reproducibility
Stereochemical probe in SAR
High enantiomeric excess context
Enantioselective target engagement assessment
Chiral method development standard
Chiral purity benchmark
Enantiopurity assay validation
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